

AP23848: A Potent Dual Bcr-Abl and Kit Kinase Inhibitor

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Compound of Interest

Compound Name: AP23848

Cat. No.: B1684424

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Introduction

AP23848 is a potent, small-molecule inhibitor targeting the Bcr-Abl fusion protein and activation-loop mutants of the KIT receptor tyrosine kinase.^[1] As a dual Src/Abl inhibitor, it demonstrates significant activity against mutations that confer resistance to first-generation tyrosine kinase inhibitors such as imatinib. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **AP23848**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

AP23848 is a trisubstituted purine derivative.^[2] Its chemical and physical properties are summarized in the tables below.

Identifier	Value	Reference
IUPAC Name	(4-((2-cyclopentyl-9-(3-hydroxyphenethyl)-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide	[1]
CAS Number	834894-21-2	[1]
Chemical Formula	C30H38N5O2P	[1]
Molecular Weight	531.63 g/mol	[1]
Exact Mass	531.2763	[1]

Property	Value	Reference
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO, not in water	[1]
Storage	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment.	[1]

Pharmacological Properties and Biological Activity

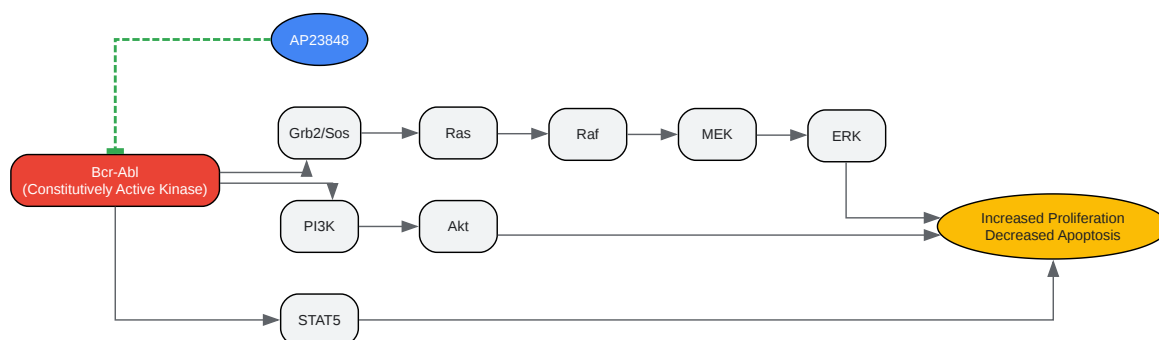
AP23848 is a potent inhibitor of the Bcr-Abl tyrosine kinase, including various imatinib-resistant mutants, with the notable exception of the T315I mutation.[2] It also effectively inhibits the phosphorylation of activation-loop mutants of KIT.[1]

Target	IC50 (nM)	Cell Line	Reference
Bcr-Abl	14	-	[2]
Bcr-Abl (E255K)	94	-	[2]
Bcr-Abl (M351T)	24	-	[2]
Bcr-Abl (H396P)	8	-	[2]
Bcr-Abl (T315I)	9050	-	[2]

Mechanism of Action and Signaling Pathway

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through the activation of multiple downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[3][4][5][6] These pathways are crucial for cell proliferation, survival, and inhibition of apoptosis.[3][6]

AP23848, as a dual Src/Abl inhibitor, targets the ATP-binding site of the Abl kinase domain of the Bcr-Abl protein. This competitive inhibition prevents the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream substrates, thereby blocking the activation of pro-proliferative and anti-apoptotic signaling cascades.



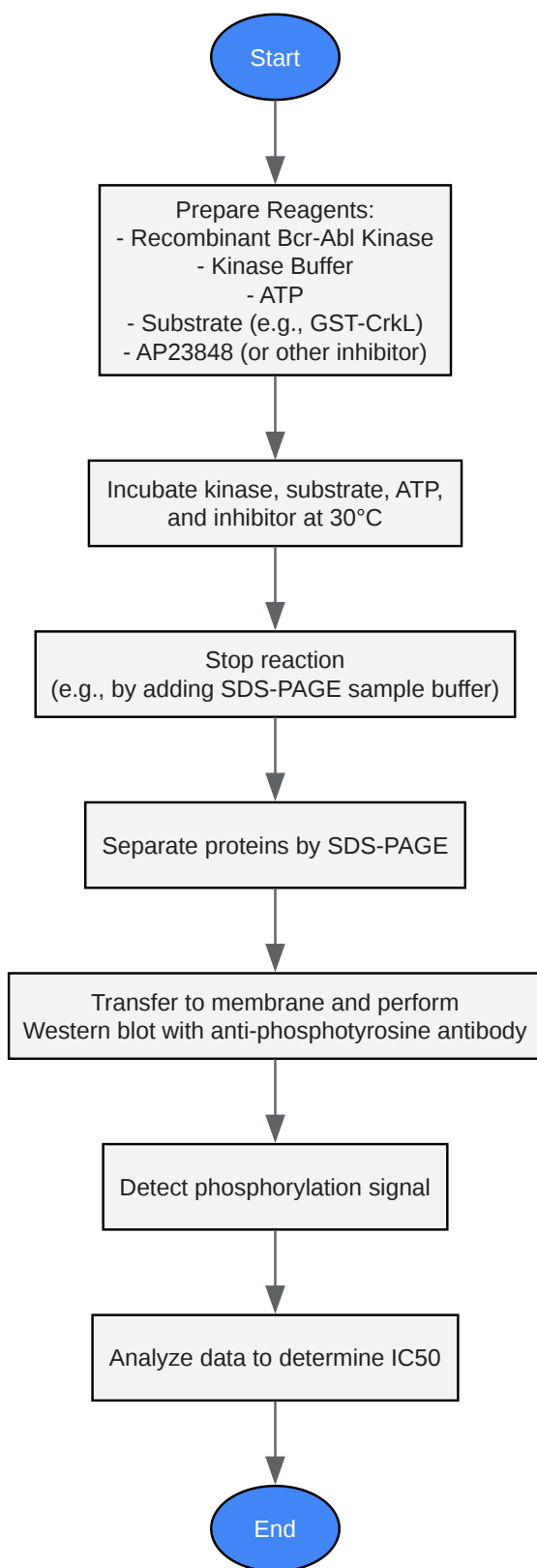
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Inhibition of the Bcr-Abl signaling pathway by **AP23848**.

Experimental Protocols

Bcr-Abl Kinase Assay (General Protocol)

A common method to assess the inhibitory activity of compounds like **AP23848** on Bcr-Abl kinase is through an in vitro kinase assay. The following is a generalized protocol based on established methodologies.



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Workflow for a typical in vitro Bcr-Abl kinase assay.

Materials:

- Recombinant Bcr-Abl kinase
- Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM β -glycerophosphate, 2 mM dithiothreitol, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
- ATP
- Substrate peptide (e.g., a biotinylated peptide containing a tyrosine phosphorylation site for Abl)
- **AP23848** (or other test compounds) dissolved in DMSO
- 96-well plates
- Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to a reporter molecule)
- Plate reader

Procedure:

- Add kinase buffer to the wells of a 96-well plate.
- Add the substrate peptide to each well.
- Add varying concentrations of **AP23848** (or control) to the wells.
- Initiate the reaction by adding the Bcr-Abl kinase and ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Stop the reaction.
- Detect the level of substrate phosphorylation using a suitable detection method (e.g., ELISA-based with a specific antibody).
- Measure the signal using a plate reader.

- Calculate the IC50 value by plotting the inhibitor concentration against the percentage of kinase activity.

Conclusion

AP23848 is a valuable research tool for studying the Bcr-Abl signaling pathway and the mechanisms of resistance to tyrosine kinase inhibitors. Its potent and specific activity against Bcr-Abl and certain KIT mutants makes it a significant compound for preclinical investigations in oncology and drug discovery. Further in vivo studies are necessary to fully elucidate its pharmacokinetic profile and therapeutic potential.

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